![molecular formula C15H11ClN2O5S2 B13075376 [(5-{[(2-Chlorophenyl)amino]sulfonyl}-1,3-benzoxazol-2-yl)thio]acetic acid CAS No. 750624-68-1](/img/structure/B13075376.png)
[(5-{[(2-Chlorophenyl)amino]sulfonyl}-1,3-benzoxazol-2-yl)thio]acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-({5-[(2-chlorophenyl)sulfamoyl]-1,3-benzoxazol-2-yl}sulfanyl)acetic acid is a complex organic compound with a molecular formula of C15H11ClN2O5S2 This compound is notable for its unique structure, which includes a benzoxazole ring, a sulfamoyl group, and a chlorophenyl group
準備方法
The synthesis of 2-({5-[(2-chlorophenyl)sulfamoyl]-1,3-benzoxazol-2-yl}sulfanyl)acetic acid typically involves multiple steps, starting with the preparation of the benzoxazole ring One common method involves the reaction of o-aminophenol with a carboxylic acid derivative under acidic conditions to form the benzoxazole core
化学反応の分析
2-({5-[(2-chlorophenyl)sulfamoyl]-1,3-benzoxazol-2-yl}sulfanyl)acetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles such as amines or thiols replace the chlorine atom.
科学的研究の応用
2-({5-[(2-chlorophenyl)sulfamoyl]-1,3-benzoxazol-2-yl}sulfanyl)acetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases, including cancer and infectious diseases.
作用機序
The mechanism of action of 2-({5-[(2-chlorophenyl)sulfamoyl]-1,3-benzoxazol-2-yl}sulfanyl)acetic acid involves its interaction with specific molecular targets in the body. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to the death of bacterial cells. In cancer cells, it may interfere with cell division and induce apoptosis, thereby inhibiting tumor growth .
類似化合物との比較
2-({5-[(2-chlorophenyl)sulfamoyl]-1,3-benzoxazol-2-yl}sulfanyl)acetic acid can be compared with other benzoxazole derivatives and sulfonamide compounds. Similar compounds include:
Benzoxazole derivatives: These compounds share the benzoxazole core and exhibit various biological activities, such as antimicrobial and anticancer properties.
Sulfonamide compounds: These compounds contain the sulfonamide group and are known for their antibacterial properties.
The uniqueness of 2-({5-[(2-chlorophenyl)sulfamoyl]-1,3-benzoxazol-2-yl}sulfanyl)acetic acid lies in its combined structural features, which allow it to exhibit a broader range of biological activities compared to its individual components .
特性
CAS番号 |
750624-68-1 |
|---|---|
分子式 |
C15H11ClN2O5S2 |
分子量 |
398.8 g/mol |
IUPAC名 |
2-[[5-[(2-chlorophenyl)sulfamoyl]-1,3-benzoxazol-2-yl]sulfanyl]acetic acid |
InChI |
InChI=1S/C15H11ClN2O5S2/c16-10-3-1-2-4-11(10)18-25(21,22)9-5-6-13-12(7-9)17-15(23-13)24-8-14(19)20/h1-7,18H,8H2,(H,19,20) |
InChIキー |
FSOHVUYTPPUSFM-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)NS(=O)(=O)C2=CC3=C(C=C2)OC(=N3)SCC(=O)O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


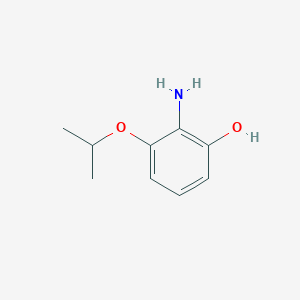
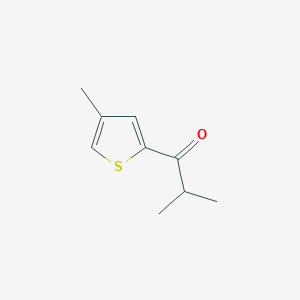
![9,9'-Spirobi[fluorene]-2,2'-diol](/img/structure/B13075305.png)
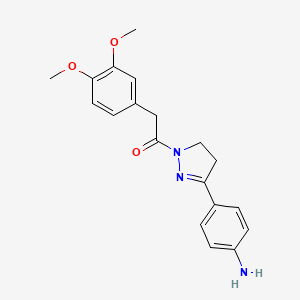
![(But-2-yn-1-yl)[(4-chloro-3-methylphenyl)methyl]amine](/img/structure/B13075314.png)
![4-[2-(4-phenylphenyl)phenyl]benzaldehyde](/img/structure/B13075323.png)
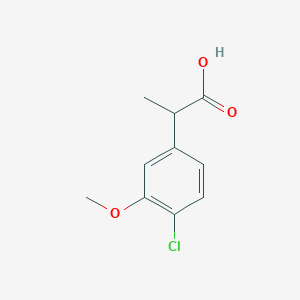
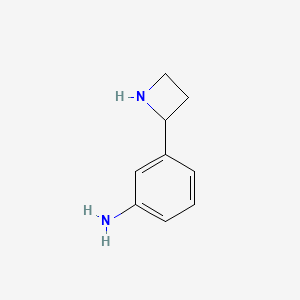
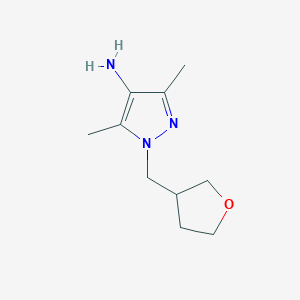
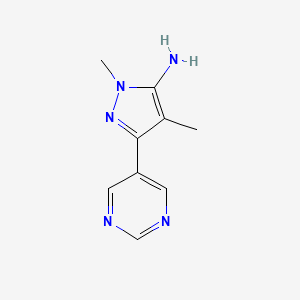
![2-[5-amino-1-(propan-2-yl)-1H-pyrazol-4-yl]acetonitrile](/img/structure/B13075375.png)
![7-(Thiophen-2-yl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B13075388.png)
![3-Chloroimidazo[1,2-b]pyridazin-6-amine](/img/structure/B13075390.png)

